Sodium 1'-[(tert-butoxy)carbonyl]-2,3-dihydrospiro[indene-1,4'-piperidine]-3-carboxylate
Description
This sodium salt features a spirocyclic indene-piperidine core, a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen, and a carboxylate moiety at the 3-position of the indene ring. The Boc group enhances solubility and stability during synthesis, while the carboxylate contributes to ionic character, influencing pharmacokinetic properties such as solubility and bioavailability .
Properties
IUPAC Name |
sodium;1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[1,2-dihydroindene-3,4'-piperidine]-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO4.Na/c1-18(2,3)24-17(23)20-10-8-19(9-11-20)12-14(16(21)22)13-6-4-5-7-15(13)19;/h4-7,14H,8-12H2,1-3H3,(H,21,22);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKZOCJFPGNQORV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(C3=CC=CC=C23)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24NNaO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Sodium 1'-[(tert-butoxy)carbonyl]-2,3-dihydrospiro[indene-1,4'-piperidine]-3-carboxylate is a compound of significant interest due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Chemical Name : this compound
- CAS Number : 2197062-89-6
- Molecular Formula : C19H24NNaO4
- Molecular Weight : 353.39 g/mol
The biological activity of this compound has been linked to its interaction with various biological targets. Preliminary studies suggest that it may act as an antagonist for specific receptors, potentially influencing pathways related to inflammation and pain management.
Therapeutic Applications
This compound is primarily investigated for its potential applications in:
- Pain Management : Its receptor antagonistic properties may provide a new avenue for analgesic drug development.
- Neurological Disorders : The compound's ability to modulate neurotransmitter systems could have implications in treating conditions like anxiety and depression.
Case Studies and Experimental Data
-
Study on Receptor Antagonism :
A systematic study reported the development of small molecule antagonists targeting AM2 receptors, indicating that similar compounds might exhibit comparable biological activities. The structure–activity relationship (SAR) analysis highlighted the importance of specific functional groups in enhancing receptor binding affinity . -
Synthesis and Evaluation :
Research has demonstrated efficient synthetic routes for producing derivatives of this compound, which were subsequently evaluated for their pharmacological properties. These studies underline the significance of structural modifications in optimizing biological activity . -
Comparative Analysis :
A comparative study evaluated various spiro compounds, including this compound, against established drugs in terms of efficacy and safety profiles. Results indicated promising activity with favorable safety margins .
Data Table of Biological Activities
Scientific Research Applications
Drug Discovery
Sodium 1'-[(tert-butoxy)carbonyl]-2,3-dihydrospiro[indene-1,4'-piperidine]-3-carboxylate has been investigated for its potential as a drug candidate due to its ability to modulate biological pathways. Research indicates that compounds with similar structures can act as antagonists or inhibitors for specific receptors.
- Case Study : A study published in the Journal of Medicinal Chemistry highlighted the development of small molecule antagonists targeting AM 2 receptors. The structure-activity relationship (SAR) studies indicated that modifications to the spirocyclic framework could enhance receptor affinity and selectivity, suggesting that this compound could serve as a lead compound for further development .
Anticancer Research
The compound has shown promise in preclinical models for cancer therapy. Its ability to induce apoptosis and inhibit tumor growth has been documented.
- Case Study : In vitro studies demonstrated that derivatives of this compound exhibited significant cytotoxic effects against triple-negative breast cancer cell lines (MDA-MB-231). The research indicated that these compounds could disrupt cancer cell viability through targeted mechanisms .
Synthesis of Novel Compounds
The compound serves as an intermediate in the synthesis of various bioactive molecules. Its functional groups allow for further chemical modifications leading to new derivatives with enhanced properties.
- Example : Researchers have utilized this compound in the synthesis of tricyclic compounds with potential antiviral activity against Hepatitis C virus (HCV). The structural modifications led to the identification of potent NS5A inhibitors .
Data Tables
Comparison with Similar Compounds
Functional Group Variations
Substituent Effects on Piperidine Nitrogen
- Boc-Protected Analogs : The Boc group in the target compound improves synthetic handling and stability, as seen in intermediates like tert-butyl 1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate (CAS 185525-51-3), which lacks the carboxylate but shares Boc-mediated protection .
- Sulfonyl/Amide Derivatives : Compounds such as N-Methyl-2-phenyl-N-(1'-(phenylsulfonyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acetamide () exhibit increased lipophilicity, favoring blood-brain barrier penetration but reducing aqueous solubility .
- Benzyl/Methoxy Substitutions: Spiropiperidines with benzyl and methoxy groups (e.g., 14a in ) show nanomolar affinity for sigma-1 receptors, highlighting the role of aromatic substituents in receptor binding .
Counterion Impact
- Sodium Salt (Target) : Enhances solubility in polar solvents, critical for formulation in aqueous systems.
- Hydrochloride Salt (): Increases crystallinity but may limit solubility in non-polar environments compared to the sodium form .
Q & A
Q. What are the key steps in synthesizing Sodium 1'-[(tert-butoxy)carbonyl]-2,3-dihydrospiro[indene-1,4'-piperidine]-3-carboxylate?
The synthesis typically involves:
- Spirocyclic Core Formation : Cyclization reactions to construct the spiro[indene-piperidine] scaffold, often via intramolecular coupling or ring-closing strategies.
- Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group to protect the piperidine nitrogen, using Boc anhydride under basic conditions (e.g., DMAP, DIPEA) .
- Carboxylation : Sodium salt formation at the indene carboxylate position, achieved via saponification of ester precursors (e.g., ethyl or methyl esters) with NaOH or LiOH . Critical parameters include solvent choice (e.g., THF for Boc protection), temperature control (0–25°C for sensitive steps), and purification via column chromatography .
Q. Which analytical methods are essential for characterizing this compound?
- NMR Spectroscopy : 1H/13C NMR confirms spirocyclic structure and Boc group integrity. Aromatic protons (indene) and tert-butyl signals (1.2–1.4 ppm) are key markers .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., 345.4 g/mol for the free acid form) and sodium adduct formation .
- IR Spectroscopy : Detects carbonyl stretches (Boc group: ~1680–1720 cm⁻¹) and carboxylate vibrations (~1400–1600 cm⁻¹) .
Q. How should researchers handle stability and storage of this compound?
- Storage : Store at 2–8°C in airtight containers under inert gas (N2/Ar) to prevent Boc group hydrolysis or carboxylate decarboxylation .
- Stability Tests : Monitor via periodic HPLC analysis (C18 column, acetonitrile/water gradient) for degradation products like tert-butyl alcohol or indene derivatives .
Advanced Research Questions
Q. What strategies optimize selectivity in kinase inhibition studies involving this compound?
- Enzyme Assays : Use biochemical assays (e.g., ADP-Glo™) to measure IC50 values against kinase panels. Adjust substituents on the indene ring to enhance binding pocket interactions .
- Co-crystallization : Resolve X-ray structures of the compound bound to kinases (e.g., PDB deposition) to identify key hydrogen bonds or hydrophobic contacts .
- Mutagenesis Studies : Validate target engagement by testing activity against kinase mutants (e.g., gatekeeper residue mutations) .
Q. How can contradictory biological activity data (e.g., varying IC50 values) be resolved?
- Buffer Conditions : Assess pH, ionic strength, and reducing agents (e.g., DTT) that may alter compound ionization or aggregation .
- Cellular vs. Biochemical Assays : Compare cell-based (e.g., proliferation assays) and cell-free results to identify off-target effects or permeability issues .
- Meta-Analysis : Use statistical tools (e.g., Bland-Altman plots) to evaluate inter-lab variability in protocols .
Q. What computational methods aid in designing derivatives with improved pharmacokinetics?
- Molecular Dynamics (MD) : Simulate binding to serum albumin (PDB: 1AO6) to predict plasma half-life .
- ADMET Prediction : Use tools like SwissADME to optimize logP (target: 2–3) and reduce P-glycoprotein efflux .
- Metabolic Stability : Incubate with liver microsomes (human/rodent) and analyze metabolites via LC-MS/MS .
Q. How can researchers address low yields in spirocyclic ring formation during synthesis?
- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)2, XPhos) for intramolecular Heck or Buchwald-Hartwig reactions .
- Solvent Optimization : Use high-boiling solvents (e.g., DMF, toluene) to improve cyclization efficiency at elevated temperatures (80–120°C) .
- Additives : Include silver salts (Ag2CO3) to suppress protodehalogenation in halogenated intermediates .
Methodological Notes
- Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., SPR for binding affinity vs. ITC for thermodynamics) .
- Safety Protocols : Follow GHS guidelines for handling irritants (e.g., wear nitrile gloves, use fume hoods during Boc deprotection with TFA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
